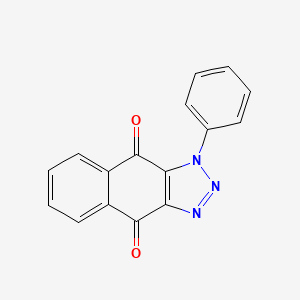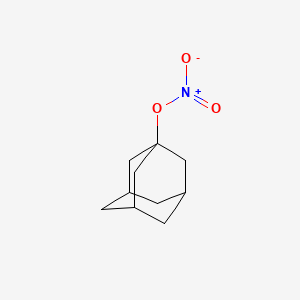![molecular formula C27H29F2N3O3 B11051583 1-(4-Fluorophenyl)-3-{1'-[(4-fluorophenyl)carbonyl]-4,4'-bipiperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11051583.png)
1-(4-Fluorophenyl)-3-{1'-[(4-fluorophenyl)carbonyl]-4,4'-bipiperidin-1-yl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1’-(4-FLUOROBENZOYL)-4,4’-BIPIPERIDIN-1-YL]-1-(4-FLUOROPHENYL)-2,5-PYRROLIDINEDIONE is a complex organic compound characterized by the presence of fluorobenzoyl and bipiperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1’-(4-FLUOROBENZOYL)-4,4’-BIPIPERIDIN-1-YL]-1-(4-FLUOROPHENYL)-2,5-PYRROLIDINEDIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Bipiperidinyl Intermediate: This involves the reaction of piperidine derivatives under controlled conditions to form the bipiperidinyl structure.
Introduction of the Fluorobenzoyl Group: This step involves the acylation of the bipiperidinyl intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Cyclization to Form the Pyrrolidinedione Ring: The final step involves the cyclization of the intermediate to form the pyrrolidinedione ring, typically using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1’-(4-FLUOROBENZOYL)-4,4’-BIPIPERIDIN-1-YL]-1-(4-FLUOROPHENYL)-2,5-PYRROLIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[1’-(4-FLUOROBENZOYL)-4,4’-BIPIPERIDIN-1-YL]-1-(4-FLUOROPHENYL)-2,5-PYRROLIDINEDIONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: Use in the synthesis of advanced polymers and materials with unique properties.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[1’-(4-FLUOROBENZOYL)-4,4’-BIPIPERIDIN-1-YL]-1-(4-FLUOROPHENYL)-2,5-PYRROLIDINEDIONE involves its interaction with specific molecular targets. The fluorobenzoyl and bipiperidinyl groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-fluorobenzoyl)benzene
- 1,4-Phenylenebis[(4-fluorophenyl)methanone]
Uniqueness
3-[1’-(4-FLUOROBENZOYL)-4,4’-BIPIPERIDIN-1-YL]-1-(4-FLUOROPHENYL)-2,5-PYRROLIDINEDIONE is unique due to its combination of fluorobenzoyl and bipiperidinyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds, which may lack one or more of these functional groups.
Properties
Molecular Formula |
C27H29F2N3O3 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
3-[4-[1-(4-fluorobenzoyl)piperidin-4-yl]piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H29F2N3O3/c28-21-3-1-20(2-4-21)26(34)31-15-11-19(12-16-31)18-9-13-30(14-10-18)24-17-25(33)32(27(24)35)23-7-5-22(29)6-8-23/h1-8,18-19,24H,9-17H2 |
InChI Key |
DVRLVTXEMDDFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5,13-bis(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11051503.png)
![[5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanyliden](cyano)methyl cyanide](/img/structure/B11051509.png)
![6-(4-methoxyphenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051512.png)


![N-[4-fluoro-2-(phenylacetyl)phenyl]-2-methylbenzamide](/img/structure/B11051535.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11051541.png)

![3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051569.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11051573.png)
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-6-(1-methylethyl)-](/img/structure/B11051577.png)
![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]-](/img/structure/B11051579.png)
![3-[1'-(1-Pyrrolidinylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11051592.png)
![4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B11051596.png)
